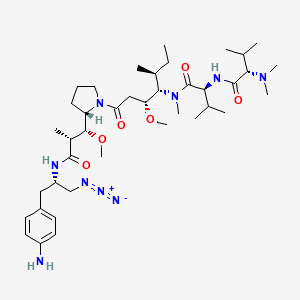

Duostatin 5

CAS No.: 2124210-34-8

Cat. No.: VC14590935

Molecular Formula: C40H69N9O6

Molecular Weight: 772.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2124210-34-8 |

|---|---|

| Molecular Formula | C40H69N9O6 |

| Molecular Weight | 772.0 g/mol |

| IUPAC Name | (2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C40H69N9O6/c1-13-26(6)36(48(10)40(53)34(24(2)3)45-39(52)35(25(4)5)47(8)9)32(54-11)22-33(50)49-20-14-15-31(49)37(55-12)27(7)38(51)44-30(23-43-46-42)21-28-16-18-29(41)19-17-28/h16-19,24-27,30-32,34-37H,13-15,20-23,41H2,1-12H3,(H,44,51)(H,45,52)/t26-,27+,30-,31-,32+,34-,35-,36-,37+/m0/s1 |

| Standard InChI Key | QIHHTRNUHMRKQK-MNFMTBGBSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |

| Canonical SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Introduction

Chemical and Structural Properties of Duostatin 5

Duostatin 5 (molecular formula: , molecular weight: 772.03 g/mol) is a synthetic analogue of dolastatin, a potent antimitotic agent originally isolated from marine mollusks . Its structure retains the auristatin backbone critical for microtubule disruption but incorporates modifications to improve synthetic accessibility. Unlike earlier dolastatin derivatives requiring complex multi-step syntheses, Duostatin 5 achieves comparable cytotoxicity through a streamlined process that reduces isomer formation and enhances batch consistency .

Solubility and Formulation Characteristics

The compound exhibits limited aqueous solubility (125 mg/mL in dimethyl sulfoxide [DMSO]), necessitating specialized formulations for in vivo administration. A stable solution for preclinical studies is achieved using a mixture of 10% DMSO, 40% polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline, yielding concentrations ≥2.08 mg/mL . For long-term storage, Duostatin 5 remains stable for six months at -80°C under nitrogen protection, with minimal degradation observed after one month at -20°C .

Table 1: Physicochemical Properties of Duostatin 5

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 772.03 g/mol |

| Solubility in DMSO | 125 mg/mL (161.91 mM) |

| In Vivo Formulation | 10% DMSO/40% PEG300/5% Tween-80/45% saline |

| Storage Stability | -80°C (6 months), -20°C (1 month) |

Mechanism of Action and Biological Activity

As a tubulin-binding agent, Duostatin 5 inhibits microtubule polymerization at nanomolar concentrations (: 0.8–1.2 nM in MDA-MB-468 breast cancer cells) . This disruption triggers G2/M cell cycle arrest followed by caspase-mediated apoptosis. Comparative studies with MMAF reveal three key advantages:

-

Enhanced Bystander Effect: The modified structure enables membrane permeability, allowing released payloads to diffuse into neighboring tumor cells .

-

Reduced Efflux Pump Susceptibility: Structural tweaks diminish recognition by ATP-binding cassette transporters, overcoming a common resistance mechanism in MMAF-based therapies .

-

Stable Linker Integration: When conjugated via C-Lock technology, Duostatin 5 maintains 92% payload retention after 72 hours in serum versus 67% for mc-MMAF conjugates .

In Vitro Potency Across Cancer Models

Screening in 5T4-positive cell lines demonstrates concentration-dependent cytotoxicity:

Table 2: Antiproliferative Activity of ZV0508 (Duostatin 5 ADC)

| Cell Line | (nM) | 5T4 Expression Level |

|---|---|---|

| MDA-MB-468 (Breast) | 0.8 ± 0.2 | High |

| DU-145 (Prostate) | 1.1 ± 0.3 | Moderate |

| BxPC-3 (Pancreatic) | 5.4 ± 1.1 | Low |

| HepG2 (Liver) | >100 | Negative |

Data adapted from flow cytometry and CellTiter-Glo assays .

Preclinical Development and ADC Optimization

The disubstituted C-Lock linker system represents a breakthrough in Duostatin 5 conjugation. By rebridging antibody interchain cysteines, this technology achieves a drug-to-antibody ratio (DAR) of 4 while preserving antigen-binding affinity (: 5.4 ng/mL for ZV0508 vs. 4.3 ng/mL for naked antibody) . Pharmacokinetic studies in xenograft models show:

-

Plasma half-life (): 78 hours vs. 52 hours for mc-MMAF conjugates

In Vivo Efficacy in Solid Tumors

Single-dose administration of ZV0508 (3 mg/kg) in MDA-MB-468 xenografts induced complete tumor regression in 100% of animals by day 28, with no recurrences observed during a 90-day follow-up . Comparatively, MMAF-based ZV0501 required two doses (3 mg/kg each) to achieve similar results, highlighting Duostatin 5’s prolonged activity.

Comparative Analysis with MMAF and Dolastatin Analogues

Table 3: Payload Performance Metrics

| Parameter | Duostatin 5 | MMAF | Dolastatin 10 |

|---|---|---|---|

| Synthetic Steps | 9 | 11 | 14 |

| In Vitro | 0.8–5.4 nM | 1.2–6.7 nM | 0.5–2.1 nM |

| Linker Compatibility | C-Lock, mc | mc only | mc, hydrazone |

| Bystander Effect | Yes | Limited | No |

Data synthesized from MedChemExpress specifications and peer-reviewed studies .

Future Directions and Clinical Translation

Ongoing research focuses on three areas:

-

Payload Engineering: Introducing hydrophilic moieties to improve solubility without compromising membrane permeability.

-

Combinatorial Therapies: Pairing Duostatin 5 ADCs with immune checkpoint inhibitors to enhance tumor immunogenicity.

-

Biomarker Development: Validating 5T4 expression thresholds predictive of ADC response in circulating tumor cells.

Phase I trials for ZV0508 are anticipated to begin in 2026, with initial indications targeting 5T4-positive triple-negative breast and castration-resistant prostate cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume